molecular formula C13H20N2 B13496669 N-methyl-N-(piperidin-2-ylmethyl)aniline

N-methyl-N-(piperidin-2-ylmethyl)aniline

Cat. No.: B13496669
M. Wt: 204.31 g/mol
InChI Key: IWLZJGQBGKKYCM-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-2-ylmethyl)aniline is a tertiary aniline derivative featuring a methyl group and a piperidin-2-ylmethyl substituent on the aniline nitrogen (Figure 1). The piperidin-2-ylmethyl group introduces a six-membered amine ring connected via a methylene bridge, conferring both steric bulk and moderate electron-donating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-2-ylmethyl)aniline can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of N-methylaniline with 2-piperidinemethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid.

    N-Alkylation: Another approach is the N-alkylation of N-methylaniline with 2-chloromethylpiperidine. This reaction can be carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine products

    Substitution: Functionalized piperidine derivatives

Scientific Research Applications

N-methyl-N-(piperidin-2-ylmethyl)aniline is a chemical compound with applications in scientific research, particularly as an intermediate in the synthesis of complex molecules.

Scientific Research Applications
*this compound serves as an intermediate in the synthesis of complex molecules. Other compounds with similar structural features, such as 2-Piperidin-1-ylmethyl-aniline, are utilized in pharmaceutical development, organic synthesis, material science, biochemical research, and agricultural chemistry . Specifically, they are key intermediates in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . They are also employed in creating complex molecules for diverse applications and in formulating advanced materials like polymers and coatings . Additionally, they are used in studying enzyme interactions, cellular processes, and in developing agrochemicals .

Due to the limited information retrieved about "this compound," research on related compounds and aniline derivatives can provide insights into its potential applications:

  • Pharmaceutical Development: Aniline derivatives are crucial in synthesizing pharmaceuticals, particularly for neurological disorders . Anilines with hydrophilic or water-solubilizing moieties are well-tolerated in certain binding regions, improving inhibitory activities .
  • Organic Synthesis: These compounds are used in organic chemistry to create complex molecules for various applications .
  • Material Science: They are also used to formulate advanced materials like polymers and coatings, enhancing their properties .
  • Biochemical Research: Researchers use them to study enzyme interactions and cellular processes, offering insights into biological mechanisms and potential therapeutic targets .
  • Agricultural Chemistry: Aniline derivatives are used in developing agrochemicals, contributing to more effective pesticides and herbicides .
  • Synthesis of Quinazolinone Derivatives: An efficient synthetic procedure has been developed for synthesizing quinazolin-4(3H)-one derivatives, which exhibit anti-inflammatory activity .

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic environment of the aniline nitrogen is influenced by substituents. Key comparisons include:

Compound Substituent(s) Electronic Effect Basicity (pKa)
N-Methyl-N-(piperidin-2-ylmethyl)aniline Piperidin-2-ylmethyl Electron-donating (via amine) ~8–9 (estimated)
N-Methyl-N-(pyrimidin-2-yl)aniline Pyrimidinyl Electron-withdrawing Lower (<4.6)
N-Methyl-N-(trimethylsilyl)aniline Trimethylsilyl Steric shielding Moderate
N,N-Dimethylaniline Methyl Electron-donating ~5.1

Key Insight : The piperidin-2-ylmethyl group enhances basicity compared to unsubstituted aniline (pKa ~4.6) but less so than direct piperidine substitution (pKa ~11) due to the methylene spacer. Electron-withdrawing groups (e.g., pyrimidinyl) significantly reduce basicity .

Steric and Reactivity Comparisons in Catalytic Reactions

A. Photoredox Catalysis :

  • N-Methyl-N-(trimethylsilyl)aniline : Used in Ir-catalyzed radical additions to α,β-unsaturated lactones, yielding tricyclic products (up to 75% yield). The bulky trimethylsilyl group slows reactivity but stabilizes intermediates .
  • This compound : Hypothesized to exhibit slower reaction rates than trimethylsilyl analogs due to increased steric hindrance from the piperidine ring.

B. C–H Activation :

  • N-Methyl-N-(pyrimidin-2-yl)aniline : Effective in Cp*Co(III)-catalyzed C–H amidation (yields >80%) due to pyrimidinyl’s electron-withdrawing nature, which facilitates metal coordination .

Physical Properties and Spectroscopic Data

  • NMR Shifts :
    • N-Methyl-N-[4-(trifluoromethyl)phenyl]aniline : ¹H NMR δ 2.95 (N–CH₃), δ 7.2–7.6 (Ar–H) .
    • Piperidin-2-ylmethyl Substituent : Expected δ 1.4–2.8 (piperidine protons) and δ 3.2–3.6 (N–CH₂–piperidine), distinct from simpler alkyl groups .

Biological Activity

N-Methyl-N-(piperidin-2-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

This compound, with the molecular formula C13H20N2C_{13}H_{20}N_2, features a piperidine ring that is crucial for its biological interactions. The structure allows for various substitutions that can enhance or modify its biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Binding Affinity : The piperidine moiety enhances binding to target proteins, influencing biological pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, which may lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that these compounds often possess moderate to good antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that structural modifications can significantly impact the antimicrobial efficacy of the compound.

Antitubercular Activity

This compound has been investigated for its potential antitubercular activity. Piperidine derivatives have shown promise against Mycobacterium tuberculosis, particularly through inhibition of the enoyl-acyl carrier protein reductase enzyme, which is crucial for mycolic acid synthesis in bacterial cell walls .

Case Studies

  • Study on Antitubercular Activity : A recent study highlighted the effectiveness of piperidine derivatives in inhibiting M. tuberculosis with IC50 values indicating significant potency compared to existing treatments .
  • SAR Studies : Structure-activity relationship studies have demonstrated that specific substitutions on the piperidine ring enhance binding affinity and biological activity, leading to the development of more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-methyl-N-(piperidin-2-ylmethyl)aniline, and how do reaction conditions influence product yield?

  • Methodology :

  • Alkylation of N-methylaniline : Reacting N-methylaniline with a piperidin-2-ylmethyl halide (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or THF) yields the target compound. Monitoring reaction progress via TLC or GC-MS is critical to optimize time and temperature .
  • Iron-catalyzed cross-coupling : Using non-activated secondary alkyl halides with N-methylaniline derivatives in the presence of Fe catalysts (e.g., FeCl₃) and Grignard reagents provides moderate to high yields (e.g., 78% yield reported for analogous structures). Purification via flash chromatography with hexanes/EtOAc gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Focus on the singlet for the N-methyl group (~2.7–3.0 ppm) and the piperidine ring protons (multiplet at ~1.0–3.0 ppm). Aromatic protons typically appear as a multiplet between 6.5–7.2 ppm .
  • GC-MS : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns. For example, a molecular ion at m/z 246 (C₁₄H₂₂N₂) and loss of the piperidinylmethyl group (~85–100 Da) are diagnostic .
  • IR Spectroscopy : Look for N-H stretches (absent due to tertiary amine) and aromatic C=C stretches (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How do photoredox catalytic systems (e.g., Ir-based) enable functionalization of this compound in radical-mediated reactions?

  • Methodology :

  • Mechanistic Insight : Under visible light, [Ir(ppy)₂(dtbbpy)]⁺ generates α-aminomethyl radicals via oxidation of the amine. These radicals add to α,β-unsaturated carbonyl substrates (e.g., cyclohexenone), forming tricyclic products or direct adducts. Solvent choice (MeOH vs. CH₂Cl₂) significantly impacts product distribution (e.g., 41–67% yields) .
  • Optimization : Use 2.5 mol% Ir catalyst, 1.5 equivalents of amine, and 24-hour irradiation. Monitor competing pathways (e.g., Wurtz coupling) via GC-MS to minimize side products .

Q. What strategies mitigate competing reaction pathways (e.g., Wurtz coupling) during alkylation of N-methylaniline derivatives?

  • Methodology :

  • Halide Selection : Iodobutane favors alkylation (62–68% yields of N-methyl-N-pentylaniline), while chlorobutane increases Wurtz coupling (n-octane formation). Bromobutane intermediates exhibit mixed behavior .
  • Lithium-Mediated Reactions : Substituting alkyllithium reagents with Li metal reduces side reactions but requires strict temperature control (room temp. vs. reflux) to balance radical and ionic pathways .

Q. How can Cp*Co(III)-catalyzed C-H amidation be applied to modify this compound for pharmaceutical applications?

  • Methodology :

  • Substrate Design : Use dioxazolones as amidating agents. The Cp*Co(III) catalyst activates the C7 position of indoline derivatives, achieving >80% yields. For analogous aniline derivatives, introduce directing groups (e.g., pyrimidin-2-yl) to enhance regioselectivity .
  • Operational Tips : Conduct reactions under argon in DCE at 80°C. Post-reaction, purify via column chromatography using silica gel and EtOAc/hexanes .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported yields for Ir-catalyzed reactions: How do solvent polarity and substrate steric effects influence outcomes?

  • Resolution :

  • Solvent Polarity : In methanol, polar intermediates stabilize radical pathways, favoring direct adducts (e.g., 41% yield for product 14). In CH₂Cl₂, non-polar conditions promote cyclization (e.g., tricyclic product 13) .
  • Steric Effects : Five-membered lactones (e.g., 5,6-dihydro-2H-pyran-2-one) favor cyclization due to reduced strain, while six-membered substrates (e.g., cyclohexenone) prefer direct addition .

Q. Methodological Challenges

Q. What are the limitations in scaling up photoredox reactions for industrial research, and how can they be addressed?

  • Critical Analysis :

  • Light Penetration : Use flow reactors to enhance photon efficiency and reduce side reactions in large batches .
  • Catalyst Cost : Ir complexes are expensive; explore Earth-abundant alternatives (e.g., Cu or Ru catalysts) for cost-effective scaling .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)aniline

InChI

InChI=1S/C13H20N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h2-4,8-9,12,14H,5-7,10-11H2,1H3

InChI Key

IWLZJGQBGKKYCM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

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